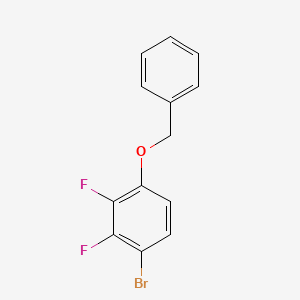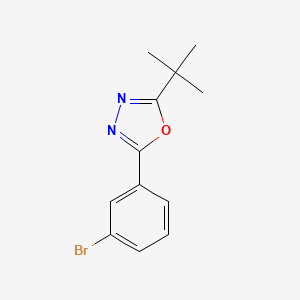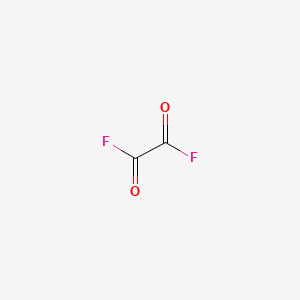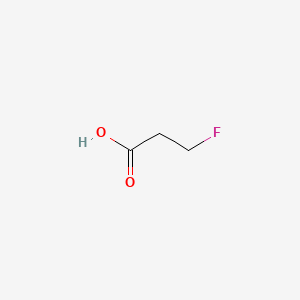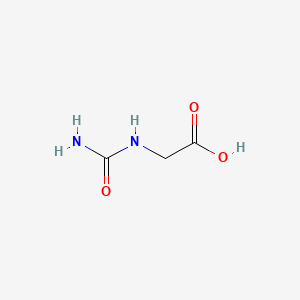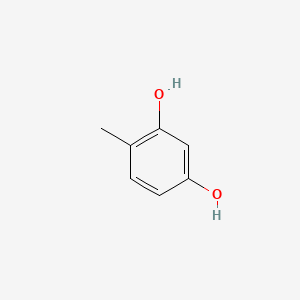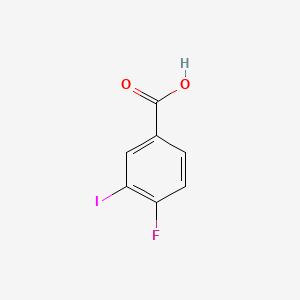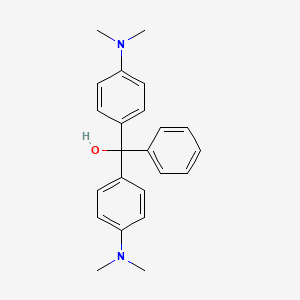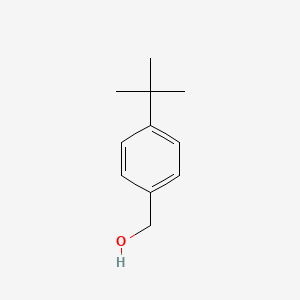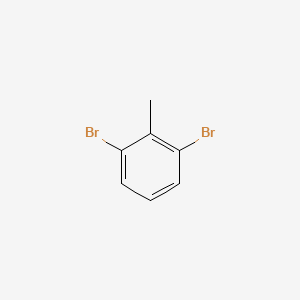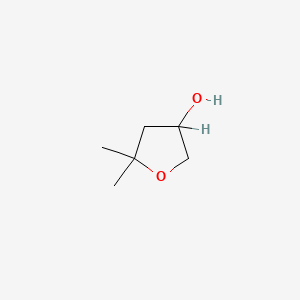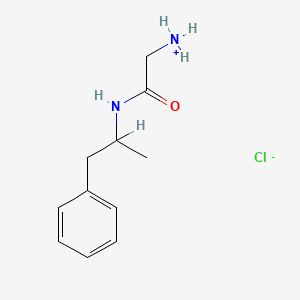
(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a small molecule and is part of the experimental groups . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine . It’s also known as N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, Banpurkar and co-workers reported the synthesis of 3-methyl-4 H-isoxazol-5-one at room temperature by a simple stirring method from ethyl acetoacetate and hydroxylamine hydrochloride in an aqueous medium .Molecular Structure Analysis
The molecular structure of this compound includes a phenylpropane, an aralkylamine, a tertiary aliphatic amine, and other substituents . The chemical formula is C13H19N .Physical And Chemical Properties Analysis
The compound has an average weight of 189.2967 and a monoisotopic weight of 189.151749613 . Other physical and chemical properties specific to this compound were not found in the available resources.Scientific Research Applications
Synthesis of Indole Derivatives
Scientific Field
This research falls under the field of Organic Chemistry, specifically the synthesis of heterocyclic compounds.
Application Summary
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Methods of Application
The synthesis of indole derivatives involves various chemical reactions, including condensation, cyclization, and substitution reactions. The exact procedures can vary depending on the specific indole derivative being synthesized .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties. They have been found to be effective in the treatment of various health conditions, including cancer and microbial infections .
Metabolic Pathways of New Fentanyl Analogs
Scientific Field
This research is in the field of Pharmacology, specifically the study of opioid metabolism.
Application Summary
The study focuses on the metabolic profiles of new fentanyl analogs, which have been responsible for a growing number of severe and fatal intoxications worldwide .
Methods of Application
The study involves the use of various analytical techniques to identify and quantify the metabolites of fentanyl analogs in biological samples. These techniques can include liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy .
Results or Outcomes
The results of these studies can provide valuable information on the metabolic pathways of new fentanyl analogs, which can be crucial for the interpretation of toxicological findings and the development of new therapeutic strategies .
Chemical Properties of Acetamide Derivatives
Scientific Field
This research is in the field of Physical Chemistry, specifically the study of molecular structures and properties.
Application Summary
Acetamide derivatives, such as “(±)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride”, are studied for their chemical properties, including molecular weight, structure, and reactivity .
Methods of Application
The study involves the use of various analytical techniques, such as mass spectrometry, to determine the molecular weight and structure of the compound .
Results or Outcomes
The results of these studies can provide valuable information on the chemical properties of acetamide derivatives, which can be crucial for their potential applications in various fields .
Transamidation of Unactivated Amides
Scientific Field
This research is in the field of Organic Chemistry, specifically the study of amide transformations.
Application Summary
Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .
Methods of Application
The study involves the use of various chemical reactions, including transamidation reactions, to transform unactivated amides into other compounds .
Results or Outcomes
The results of these studies can provide valuable information on the transformation of unactivated amides, which can be crucial for the synthesis of various organic compounds .
Metabolic Pathways of Fentanyl Analogs
Methods of Application
The study involves the use of various analytical techniques to identify and quantify the metabolites of fentanyl analogs in biological samples .
Future Directions
properties
IUPAC Name |
[2-oxo-2-(1-phenylpropan-2-ylamino)ethyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9(13-11(14)8-12)7-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEZDJRFEAWPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride | |
CAS RN |
55880-87-0 |
Source


|
| Record name | Acetamide, 2-amino-N-(1-methyl-2-phenylethyl)-, monohydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055880870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

